molecular formula C16H19NOS B4712240 N-(2-methylcyclohexyl)-1-benzothiophene-3-carboxamide

N-(2-methylcyclohexyl)-1-benzothiophene-3-carboxamide

Cat. No. B4712240
M. Wt: 273.4 g/mol
InChI Key: SEMBIJZRXOONQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylcyclohexyl)-1-benzothiophene-3-carboxamide (also known as JWH-018) is a synthetic cannabinoid that is commonly used as a research chemical. It was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University, as part of a research project to investigate the effects of cannabinoids on the human body. Since then, JWH-018 has become one of the most widely studied synthetic cannabinoids due to its potent psychoactive effects and its ability to bind to the CB1 and CB2 receptors in the brain.

Mechanism of Action

JWH-018 acts as a potent agonist of the CB1 and CB2 receptors in the brain, which are responsible for mediating the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By binding to these receptors, JWH-018 is able to mimic the effects of these endocannabinoids, leading to the activation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
JWH-018 has been found to have a number of biochemical and physiological effects on the human body. It has been shown to increase the release of dopamine, a neurotransmitter that is involved in the reward pathway in the brain, leading to feelings of euphoria and pleasure. It has also been found to decrease the release of GABA, a neurotransmitter that is involved in the regulation of anxiety and stress, leading to a reduction in anxiety and relaxation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using JWH-018 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on the human body in a controlled and precise manner. However, one of the limitations of using JWH-018 is its potential for abuse and addiction, which can lead to ethical concerns in research studies.

Future Directions

There are a number of potential future directions for research involving JWH-018. One area of interest is the development of new synthetic cannabinoids that are more selective and potent than JWH-018, which could lead to the development of new drugs for the treatment of chronic pain and inflammation. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the human body, including the potential for addiction and other adverse effects. Finally, there is a need for further research into the mechanisms of action of synthetic cannabinoids, including the signaling pathways involved and the interactions between the CB1 and CB2 receptors.

Scientific Research Applications

JWH-018 has been used extensively in scientific research to investigate the effects of synthetic cannabinoids on the human body. It has been shown to have potent psychoactive effects, including euphoria, relaxation, and altered perception of time and space. It has also been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

N-(2-methylcyclohexyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-11-6-2-4-8-14(11)17-16(18)13-10-19-15-9-5-3-7-12(13)15/h3,5,7,9-11,14H,2,4,6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMBIJZRXOONQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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